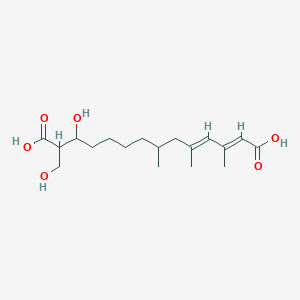
1233B
概要
説明
1233B is a long-chain fatty acid with the molecular formula C18H30O6 and a molecular weight of 342.4272 g/mol . This compound is known for its complex structure, which includes multiple hydroxyl groups, carboxylic acids, and double bonds . It is also referred to as a fungal β-lactone in some contexts .
準備方法
The synthesis of 1233B can be achieved through various synthetic routes. One common method involves the use of specific fungal strains that produce this compound as a secondary metabolite . The reaction conditions typically include controlled fermentation processes, followed by extraction and purification steps to isolate the compound . Industrial production methods may involve optimizing these fermentation conditions to maximize yield and purity .
化学反応の分析
1233B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Chemical Properties and Characteristics
1233B is characterized by its unique molecular structure, which contributes to its properties as a refrigerant and solvent. It has a low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs), making it a candidate for use in environmentally friendly applications.
Refrigeration and Air Conditioning
This compound is primarily utilized as a refrigerant in commercial refrigeration systems. Its low GWP makes it an attractive alternative to HFCs, aligning with global efforts to reduce greenhouse gas emissions.
| Property | Value |
|---|---|
| Boiling Point | -20.6 °C |
| GWP | 1 |
| Ozone Depletion Potential | 0 |
Solvent in Chemical Processes
Due to its effective solvency properties, this compound is used as a solvent in various chemical processes, including cleaning and degreasing applications. Its ability to dissolve a wide range of substances makes it useful in industrial settings.
Foam Blowing Agent
In the production of foam materials, this compound serves as a blowing agent. Its low boiling point facilitates the formation of foam structures while minimizing environmental impact.
Case Study 1: Refrigeration Systems
A study conducted by the International Institute of Refrigeration highlighted the effectiveness of this compound in supermarket refrigeration systems. The results indicated that systems using this compound exhibited comparable cooling efficiency to those using traditional HFCs but with significantly lower environmental impact due to reduced GWP levels .
Case Study 2: Solvent Applications
Research published in the Journal of Cleaner Production demonstrated the use of this compound as a solvent for cleaning electronic components. The study reported that using this compound resulted in cleaner surfaces without leaving harmful residues, showcasing its potential for replacing more hazardous solvents .
Regulatory Considerations
The use of this compound is subject to various regulatory frameworks aimed at reducing the environmental impact of chemical substances. Its classification as a low-GWP substance positions it favorably within regulations such as the Montreal Protocol and subsequent amendments aimed at phasing out high-GWP compounds.
作用機序
The mechanism of action of 1233B involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membrane integrity in certain fungal strains . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anticancer activity could involve the induction of apoptosis in cancer cells through various signaling pathways .
類似化合物との比較
1233B can be compared with other long-chain fatty acids and similar compounds. Some similar compounds include 12-hydroxy-9-octadecenoic acid and 13-hydroxy-9,11-octadecadienoic acid . What sets this compound apart is its unique combination of hydroxyl groups, carboxylic acids, and double bonds, which contribute to its distinct chemical properties and biological activities .
特性
IUPAC Name |
(2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZISQBFEIXWDM-UTLPMFLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















